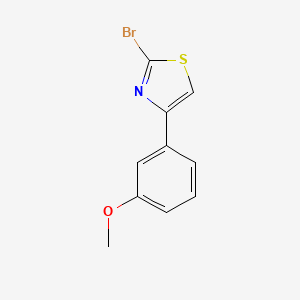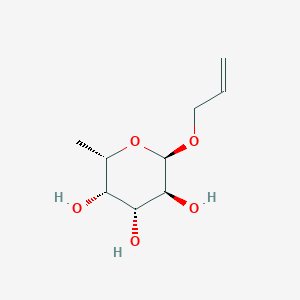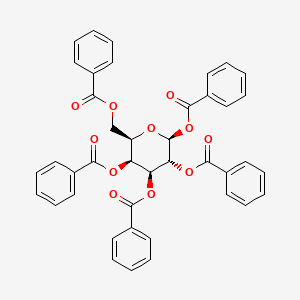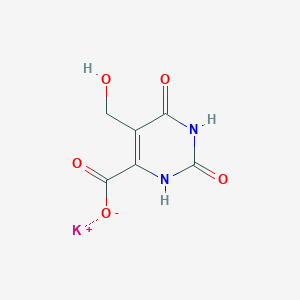![molecular formula C13H18FNO B3266004 [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol CAS No. 415701-69-8](/img/structure/B3266004.png)
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol
Overview
Description
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound belongs to the class of piperidine derivatives and exhibits a unique chemical structure that makes it an interesting candidate for further investigation. In
Mechanism of Action
The mechanism of action of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol involves its interaction with the dopamine D3 receptor. The compound acts as a competitive antagonist of the receptor, preventing the binding of dopamine and inhibiting downstream signaling pathways. This results in a decrease in dopamine activity in the brain, which is associated with the therapeutic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol are primarily related to its activity as a dopamine D3 receptor antagonist. The compound has been shown to decrease dopamine release in the brain, which is associated with a reduction in drug-seeking behavior and addiction-related behaviors. Additionally, the compound has also been shown to exhibit anti-inflammatory effects and has been investigated for its potential as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
One of the main advantages of [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol for lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more targeted investigations into the role of the receptor in various physiological and pathological processes. However, one of the limitations of the compound is its relatively low potency, which can make it difficult to achieve significant effects at lower concentrations.
Future Directions
There are several future directions for research on [1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol. One potential avenue is the development of more potent derivatives of the compound for use in therapeutic applications. Additionally, further investigations into the anti-inflammatory and cancer therapeutic potential of the compound could lead to the development of novel treatments for these conditions. Finally, studies on the role of the dopamine D3 receptor in various physiological and pathological processes could provide important insights into the underlying mechanisms of these processes and could lead to the development of new therapeutic targets.
Scientific Research Applications
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol has been extensively studied for its potential therapeutic applications. The compound exhibits significant activity as a selective dopamine D3 receptor antagonist, making it a promising candidate for the treatment of various neurological and psychiatric disorders such as schizophrenia, addiction, and depression. Additionally, the compound has also been investigated for its potential as an anti-inflammatory agent and a cancer therapeutic.
properties
IUPAC Name |
[1-[(4-fluorophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRIGDFDEMCLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluoro-benzyl)-piperidin-2-yl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[1-(3-Chloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266010.png)
![[1-(2-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3266011.png)